molecular formula C24H18ClN5O2S B13848515 N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

Cat. No.: B13848515
M. Wt: 476.0 g/mol
InChI Key: XMIAAXGVAISIDF-UHFFFAOYSA-N
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Description

N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine is a complex organic compound that belongs to the class of fused bicyclic pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Sulfonylation: The indole core is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting the sulfonylated indole with appropriate reagents such as chloroformamidine hydrochloride under basic conditions.

    Final Coupling: The final step involves coupling the pyrimidine derivative with benzene-1,3-diamine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or amino groups.

Scientific Research Applications

N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent, particularly in targeting protein kinases involved in cell proliferation.

Mechanism of Action

The mechanism of action of N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,4-diamine
  • N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2-diamine

Uniqueness

N1-(5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain protein kinases makes it a valuable compound for targeted cancer therapy.

Properties

Molecular Formula

C24H18ClN5O2S

Molecular Weight

476.0 g/mol

IUPAC Name

3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,3-diamine

InChI

InChI=1S/C24H18ClN5O2S/c25-21-14-27-24(28-17-8-6-7-16(26)13-17)29-23(21)20-15-30(22-12-5-4-11-19(20)22)33(31,32)18-9-2-1-3-10-18/h1-15H,26H2,(H,27,28,29)

InChI Key

XMIAAXGVAISIDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)NC5=CC=CC(=C5)N

Origin of Product

United States

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